![molecular formula C7H5N5S B14688830 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate CAS No. 35186-71-1](/img/structure/B14688830.png)
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of a catalyst such as zinc chloride (ZnCl2) or acetic acid. The reaction is carried out in supercritical carbon dioxide at temperatures ranging from 150 to 190°C . This method is preferred due to its high yield and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of supercritical carbon dioxide as a solvent also reduces the need for hazardous organic solvents, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Amine derivatives with reduced nitrogen atoms.
Substitution: Substituted triazolopyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making it a potential anticancer agent . The compound can also disrupt the cell membrane integrity of microorganisms, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A hydroxyl derivative with similar biological activities.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another hydroxyl derivative with potential antimicrobial properties.
5-Aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A substituted derivative with unique chemical properties.
Uniqueness
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate stands out due to its thiocyanate group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Propriétés
Numéro CAS |
35186-71-1 |
|---|---|
Formule moléculaire |
C7H5N5S |
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) thiocyanate |
InChI |
InChI=1S/C7H5N5S/c1-5-2-6(13-3-8)12-7(11-5)9-4-10-12/h2,4H,1H3 |
Clé InChI |
PALCIUIRKDXNSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)


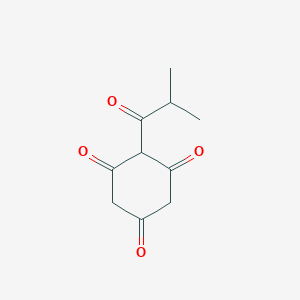
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
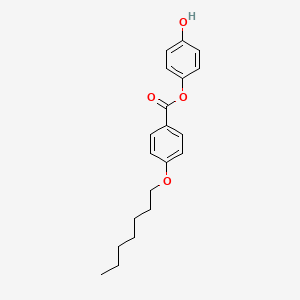
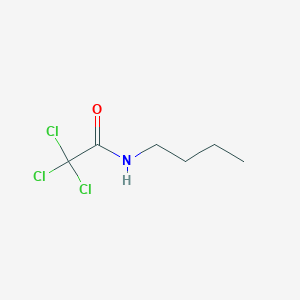
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
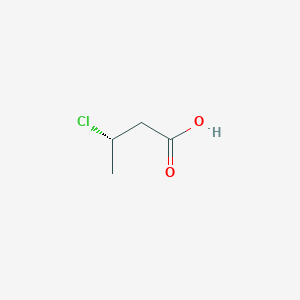

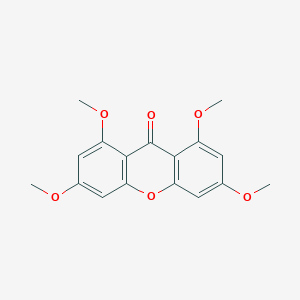
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
